molecular formula C10H12F3NO B2525382 [3-(3,3,3-Trifluoropropoxy)phenyl]methanamine CAS No. 1341356-30-6

[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine

Cat. No. B2525382
M. Wt: 219.207
InChI Key: YNMKWGFYXRQTHM-UHFFFAOYSA-N
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Description

“[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine” is an organic compound. It contains a benzene ring substituted with a methanamine group and a trifluoropropoxy group . It’s important to note that the specific properties and applications of this compound may vary depending on its purity, preparation, and the presence of other functional groups .


Molecular Structure Analysis

The molecular structure of “[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine” consists of a phenyl ring (a six-membered aromatic ring), a methanamine group (an amine group attached to a single carbon atom), and a trifluoropropoxy group (a propoxy group where all three hydrogen atoms are replaced by fluorine atoms) .


Chemical Reactions Analysis

The specific chemical reactions involving “[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine” would depend on the conditions and the presence of other reactants. As an organic compound containing an amine group, it could potentially participate in a variety of reactions, including condensation reactions, substitution reactions, and others .


Physical And Chemical Properties Analysis

“[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine” is likely to be a solid under normal conditions, given its structural similarity to other organic compounds .

Safety And Hazards

The safety and hazards associated with “[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine” would depend on factors like its concentration, the route of exposure, and individual susceptibility. As with all chemicals, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

[3-(3,3,3-trifluoropropoxy)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)4-5-15-9-3-1-2-8(6-9)7-14/h1-3,6H,4-5,7,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMKWGFYXRQTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCC(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(3,3,3-Trifluoropropoxy)phenyl]methanamine

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